3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride
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Overview
Description
“3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1375474-55-7 . It has a molecular weight of 236.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-2-(4-chlorobenzyl)-1-propanol hydrochloride . The InChI code for this compound is 1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 236.14 .Scientific Research Applications
Pharmaceutical Drug Synthesis
This compound serves as a precursor in the synthesis of various pharmaceutical drugs. Its structure is conducive to modifications that can lead to the development of new medicinal compounds with potential therapeutic effects. The presence of the amino group allows for easy binding with other pharmacophores, enhancing the drug’s efficacy .
Biological Activity Modulation
The compound’s ability to interact with biological receptors makes it valuable in the study of receptor-mediated activities. It can be used to modulate biological activities such as enzyme inhibition, receptor antagonism, or agonism, which is crucial in understanding disease mechanisms and developing treatments .
Material Science
In material science, this compound can be utilized to create novel polymers with specific characteristics. Its chlorophenyl group could potentially interact with various monomers, leading to the formation of polymers with unique properties like increased durability or chemical resistance .
Analytical Chemistry
As an analytical standard, 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride can be used in chromatography and spectroscopy for the identification and quantification of similar compounds in complex mixtures, aiding in quality control and research .
Agrochemical Research
The compound’s structural framework is similar to that of many agrochemicals, making it a candidate for the development of new pesticides or herbicides. Its synthesis and modification could lead to products that are more effective and environmentally friendly .
Neurochemistry
In neurochemistry, it can be used to study neurotransmitter processes, particularly in the synthesis and modulation of compounds that mimic or inhibit neurotransmitter activity, which is vital for understanding brain function and treating neurological disorders .
Catalysis
This compound could act as a ligand for catalysts in chemical reactions. The chlorophenyl group might coordinate with metals to form complexes that catalyze various organic transformations, increasing reaction efficiency .
Environmental Science
In environmental science, it can be used to develop sensors or indicators for the detection of phenolic compounds in water sources. Its chemical structure allows for interactions with environmental pollutants, aiding in monitoring and remediation efforts .
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of the amino and hydroxyl groups and the hydrophobic phenyl ring .
Biochemical Pathways
The compound’s potential role in the synthesis of antidepressant molecules suggests it may influence neurotransmitter pathways , but further studies are needed to confirm this.
Result of Action
Its potential role in the synthesis of antidepressant molecules suggests it may have effects on mood regulation
properties
IUPAC Name |
2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBKISMCRHVJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride |
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